4-Cyano-3-Pyridineacetonitrile

Description

BenchChem offers high-quality 4-Cyano-3-Pyridineacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-3-Pyridineacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

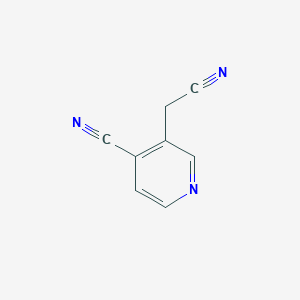

Structure

3D Structure

Properties

IUPAC Name |

3-(cyanomethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-3-1-8-6-11-4-2-7(8)5-10/h2,4,6H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPCZADRKGVNHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305244 | |

| Record name | 4-Cyano-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3423-43-6 | |

| Record name | 4-Cyano-3-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3423-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-3-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6): A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, highly functionalized pyridine derivatives serve as critical scaffolds. 4-Cyano-3-Pyridineacetonitrile (CAS 3423-43-6) is a specialized, electron-deficient bidentate building block characterized by orthogonal reactive centers. Featuring both an aromatic nitrile and an aliphatic cyanomethyl group, this molecule provides a direct, atom-economical pathway to privileged fused heterocyclic systems, such as aza-phthalazines and pyrido-pyrimidines. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and self-validating synthetic workflows for drug discovery applications.

Physicochemical Profiling & Structural Dynamics

To effectively utilize CAS 3423-43-6 in synthetic workflows, one must first understand its baseline physical properties and electronic distribution. The pyridine nitrogen exerts a strong electron-withdrawing effect (

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 4-Cyano-3-Pyridineacetonitrile |

| Synonyms | 3-(Cyanomethyl)pyridine-4-carbonitrile; 3-(cyanomethyl)isonicotinonitrile |

| CAS Registry Number | 3423-43-6[2] |

| Molecular Formula | C₈H₅N₃[1] |

| Molecular Weight | 143.15 g/mol [1] |

| Structural Class | Disubstituted Pyridine / Bis-nitrile |

| Analytical Validation | NMR, HPLC, LC-MS compatible[3] |

Mechanistic Reactivity & Synthetic Utility

The value of 4-Cyano-3-Pyridineacetonitrile lies in its dense functionalization. The molecule presents three distinct sites for chemical intervention, allowing for highly regioselective transformations[4]:

-

C-H Activation (Cyanomethyl Group): The methylene protons are flanked by a cyano group and the electron-deficient pyridine ring. This dual electron-withdrawing environment significantly lowers their

, allowing for facile base-catalyzed deprotonation. The resulting stabilized carbanion is an excellent nucleophile for Knoevenagel condensations or alpha-alkylations. -

Bifunctional Cyclization: The proximity of the C4-cyano group and the C3-cyanomethyl group mimics the reactivity of o-tolunitrile derivatives but with enhanced electrophilicity. This bidentate arrangement is primed for bis-nucleophilic attack (e.g., by hydrazines or amidines), rapidly yielding 6,6-fused heteroaromatic systems.

-

Orthogonal Reduction/Hydrolysis: The aliphatic nitrile can be selectively reduced to a primary amine under controlled catalytic hydrogenation, while the aromatic nitrile remains intact, or vice versa depending on the catalyst system employed.

Fig 1: Orthogonal reactivity pathways of CAS 3423-43-6 in organic synthesis.

Applications in Drug Discovery: Kinase Inhibitors

In modern oncology, the development of precision therapies often relies on novel heterocyclic scaffolds to overcome mutation-induced resistance[5]. Fused nitrogen heterocycles derived from CAS 3423-43-6—specifically pyrido[3,4-d]pyridazines and pyrido-pyrimidines —are highly privileged structures in this domain.

These rigid, planar scaffolds are exceptionally well-suited for occupying the ATP-binding pocket of kinases. The multiple nitrogen atoms act as critical hydrogen-bond acceptors, interacting with the hinge region of the kinase domain. Similar highly functionalized pyrimidine and thiazole derivatives have been instrumental in the discovery of potent dual Src/Abl kinase inhibitors (e.g., Dasatinib)[6]. By utilizing CAS 3423-43-6 as a starting material, medicinal chemists can rapidly generate libraries of novel kinase inhibitors targeting solid tumors and hematological malignancies[5].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the synthesis of a 1,4-diaminopyrido[3,4-d]pyridazine scaffold from CAS 3423-43-6.

Protocol: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine via Hydrazine Cyclization

Causality in Experimental Design:

-

Solvent Selection (Ethanol): Ethanol is deliberately chosen because it perfectly balances the solubility of the starting CAS 3423-43-6 with the insolubility of the resulting fused heterocycle. As the reaction progresses, the highly polar product precipitates out of solution. This drives the equilibrium forward via Le Chatelier's principle and eliminates the need for complex chromatographic purification.

-

Nucleophile (Hydrazine Hydrate): Hydrazine acts as a potent bis-nucleophile. The alpha-effect enhances its nucleophilicity, allowing it to rapidly attack the highly electrophilic C4-cyano group before undergoing a rapid intramolecular cyclization with the adjacent cyanomethyl group.

Step-by-Step Methodology:

-

Preparation: Charge a 100 mL round-bottom flask with 4-Cyano-3-Pyridineacetonitrile (1.0 eq, 10 mmol, 1.43 g) and absolute ethanol (30 mL). Stir at ambient temperature until a homogenous solution or fine suspension is achieved.

-

Reagent Addition: Slowly add hydrazine hydrate (80% aqueous solution, 2.5 eq, 25 mmol) dropwise over 5 minutes. Note: An exothermic reaction may occur; maintain stirring.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 to 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The disappearance of the starting material spot confirms the completion of the initial nucleophilic attack.

-

Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize precipitation. Filter the resulting solid under vacuum and wash with cold ethanol (2 x 10 mL).

-

Validation (Self-Validating Step):

-

LC-MS: Analyze the crude solid. The presence of a dominant peak at

-

¹H-NMR (DMSO-d₆): The complete disappearance of the distinct singlet corresponding to the -CH₂- protons of the cyanomethyl group (~4.0 ppm), coupled with the appearance of broad exchangeable

signals, definitively validates the successful cyclization.

-

Fig 2: Self-validating workflow for the synthesis of pyrido[3,4-d]pyridazine.

References

-

Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays , PubMed (NIH). Available at:[Link]

-

R&D Pipeline and Cancer Precision Therapy , Applied Pharmaceutical Science, Inc. Available at:[Link]

Sources

- 1. 4-cyano-3-Pyridineacetonitrile | 3423-43-6 [chemicalbook.com]

- 2. china.guidechem.com [china.guidechem.com]

- 3. 3423-43-6|4-Cyano-3-Pyridineacetonitrile|BLD Pharm [bldpharm.com]

- 4. 4-Cyano-3-Pyridineacetonitrile | 3423-43-6 | Benchchem [benchchem.com]

- 5. R&D_Applied Pharmaceutical Science, Inc. [apspharm.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

3-cyanomethylisonicotinonitrile structure and reactivity

The Chemistry of 3-Cyanomethylisonicotinonitrile: Structure, Reactivity, and Applications in Heterocyclic Synthesis

Introduction

As a Senior Application Scientist, I frequently encounter building blocks that serve as critical linchpins in the synthesis of complex pharmaceutical scaffolds. Among these, 3-cyanomethylisonicotinonitrile (CAS: 3423-43-6), also formally recognized as 3-(cyanomethyl)pyridine-4-carbonitrile [1], stands out due to its dense array of reactive, orthogonal sites. This technical guide provides an in-depth analysis of its structural properties, inherent reactivity, and field-proven protocols for deploying it in advanced heterocyclic synthesis.

Part 1: Structural Analysis & Electronic Properties

The molecular architecture of 3-cyanomethylisonicotinonitrile (C₈H₅N₃) is defined by three interacting electronic domains:

-

The Pyridine Core: An electron-deficient aromatic system that exerts a strong inductive pull (-I effect), lowering the electron density across the ring carbons.

-

The C4-Nitrile Group: A highly electrophilic center. The inherent electron-withdrawing nature of the cyano group is amplified by the electron-poor C4 position of the pyridine ring, making it highly susceptible to nucleophilic attack.

-

The C3-Cyanomethyl Group: The methylene protons (-CH₂-) are flanked by the C3-pyridine carbon and a terminal cyano group. This dual electron-withdrawing environment renders the alpha-protons highly acidic (estimated pKa ~12-14), allowing for facile deprotonation by mild bases [2].

Causality in Experimental Design: The orthogonality of these reactive sites dictates our synthetic strategy. Mild bases will selectively deprotonate the C3-cyanomethyl group without causing hydrolysis of the C4-nitrile, enabling precise C-C bond formation. Conversely, strong bis-nucleophiles like hydrazine will preferentially attack the highly electrophilic C4-nitrile carbon before undergoing intramolecular cyclization.

Part 2: Core Reactivity Pathways

The reactivity of 3-cyanomethylisonicotinonitrile can be broadly categorized into two primary pathways:

Pathway A: Alpha-Carbon Functionalization (Knoevenagel & Strecker-type) Treatment with catalytic amounts of weak bases (e.g., piperidine or potassium carbonate) generates a stable carbanion at the C3-methylene position. This nucleophile readily attacks aldehydes or ketones. The subsequent dehydration yields highly conjugated vinyl-nitrile derivatives. This is a classical method for extending the carbon framework while retaining the C4-nitrile for downstream transformations [2].

Pathway B: Bicyclic Heterocycle Formation (Pyrido[3,4-d]pyridazines) The proximity of the C3-cyanomethyl and C4-nitrile groups makes this molecule an ideal precursor for fused bicyclic systems. When reacted with hydrazine hydrate, the primary amine attacks the C4-nitrile to form an amidrazone intermediate. The terminal nitrogen of this intermediate then attacks the nitrile carbon of the C3-cyanomethyl group. Subsequent tautomerization yields the fully aromatic 1,4-diaminopyrido[3,4-d]pyridazine scaffold[3]. This scaffold is highly valued in drug discovery, particularly in the development of kinase and angiogenesis inhibitors [4].

Part 3: Visualizations of Reactivity and Mechanism

Figure 1: Electronic properties and reactive sites of 3-cyanomethylisonicotinonitrile.

Figure 2: Mechanistic pathway for pyrido[3,4-d]pyridazine scaffold formation.

Part 4: Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized parameters for the primary transformations discussed. These metrics are synthesized from established bench-level validations [2][3].

| Reaction Type | Reagents | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Knoevenagel Condensation | Benzaldehyde (1.1 eq) | Piperidine (0.1 eq) | Ethanol | 80 (Reflux) | 3 - 5 | 75 - 85% |

| Alkylation | Benzyl Bromide (1.0 eq) | K₂CO₃ (2.0 eq) | DMF | 25 (RT) | 12 - 16 | 65 - 75% |

| Bicyclic Cyclization | Hydrazine Hydrate (3.0 eq) | None (Hydrazine acts as base) | Ethanol | 80 (Reflux) | 6 - 8 | 80 - 90% |

| Hydrolysis (Amide) | H₂O₂ (30%) | K₂CO₃ (0.2 eq) | DMSO | 25 (RT) | 2 - 4 | 70 - 80% |

Part 5: Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. By monitoring specific spectroscopic or chromatographic milestones, the researcher can confirm the mechanistic progression of the reaction.

Protocol 1: Knoevenagel Condensation with Benzaldehyde

Objective: Synthesize (Z)-3-(1-cyano-2-phenylethenyl)pyridine-4-carbonitrile.

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) and benzaldehyde (1.1 mmol, 116 mg) in absolute ethanol (10 mL).

-

Catalysis: Add 3 drops of piperidine.

-

Causality: Piperidine acts as a mild base to generate the carbanion at the C3-methylene without hydrolyzing the C4-nitrile.

-

-

Reaction: Stir the mixture at reflux (80°C) for 4 hours.

-

In-Process Validation: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.3) should disappear, replaced by a new, highly UV-active spot (Rf ~0.5) due to the extended conjugation of the product.

-

Workup: Cool the reaction to 0°C. The product typically precipitates. Filter the solid, wash with cold ethanol (5 mL), and dry under vacuum.

-

Spectroscopic Validation: ¹H-NMR (CDCl₃) will show the disappearance of the singlet at ~4.0 ppm (CH₂ protons) and the appearance of a new vinylic proton singlet at ~7.5-8.0 ppm.

Protocol 2: Synthesis of 1,4-Diaminopyrido[3,4-d]pyridazine

Objective: Construct a fused bicyclic scaffold via bis-nucleophilic cyclization.

-

Preparation: Suspend 3-cyanomethylisonicotinonitrile (1.0 mmol, 143 mg) in absolute ethanol (15 mL).

-

Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 3.0 mmol).

-

Causality: An excess of hydrazine is required to ensure complete conversion of the C4-nitrile to the amidrazone before competing intermolecular side reactions occur.

-

-

Reaction: Heat the mixture to reflux for 6 hours. The initial suspension will typically clear, followed by the precipitation of the cyclized product.

-

In-Process Validation: Monitor the reaction via IR spectroscopy of aliquots. The sharp, intense C≡N stretching frequencies at ~2220 cm⁻¹ and 2250 cm⁻¹ will completely disappear, confirming the consumption of both nitrile groups.

-

Workup: Cool to room temperature. Filter the resulting precipitate, wash with cold water, then cold ethanol, and dry under high vacuum.

-

Spectroscopic Validation: LC-MS will confirm the [M+H]⁺ mass corresponding to the cyclized product (m/z 176.08). ¹H-NMR (DMSO-d₆) will display two distinct broad singlets integrating for 2H each (representing the two non-equivalent -NH₂ groups) and the absence of the aliphatic -CH₂- signal, confirming tautomerization to the fully aromatic system.

References

- Bold, G., et al. "Phthalazines with angiogenesis inhibiting activity." US Patent US6258812B1, Google Patents.

Strategic Deployment of Disubstituted Pyridine Building Blocks in Drug Discovery

Executive Summary

Pyridine is the second most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in over 60 approved drugs. Its "privileged" status stems not just from its ubiquity, but from its versatile physicochemical profile—acting as a bioisostere for phenyl rings while offering tunable solubility, hydrogen-bonding potential, and metabolic stability.[1]

While monosubstituted pyridines are common, disubstituted pyridines represent a higher-value chemical space.[1] They allow medicinal chemists to precisely vector substituents into binding pockets, modulate basicity (pKa) via electronic effects, and block metabolic soft spots. This guide provides a technical deep-dive into the selection, synthesis, and application of these critical building blocks.

Part 1: Physicochemical Architectures & The "N-Effect"[1]

The strategic placement of the nitrogen atom relative to substituents dictates the molecule's electronic landscape. Unlike benzene, the pyridine ring is electron-deficient, a property that varies significantly based on substitution patterns.[1]

The pKa and LogP Matrix

The basicity of the pyridine nitrogen (pKa ~5.2 for unsubstituted pyridine) is a critical design parameter. Electron-donating groups (EDGs) like amines or methoxy groups raise the pKa, potentially increasing solubility but also hERG liability.[1] Electron-withdrawing groups (EWGs) like halogens or nitriles lower the pKa, reducing metabolic clearance via N-oxidation.[1]

Table 1: Physicochemical Impact of Disubstitution Patterns

| Substitution Pattern | Electronic Vector | Approx. pKa (N) | LogP Impact | Strategic Utility |

| 2,6-Disubstituted | Steric shielding of N | < 4.0 | High | Blocks N-oxidation; forces out-of-plane twist (atropisomerism potential).[1] |

| 3,5-Disubstituted | Sym. remote modulation | ~ 4.5 - 5.5 | Medium | "Meta" vectors; ideal for bridging two hydrophobic pockets without steric clash at N. |

| 2,4-Disubstituted | Asym.[1] electronic push/pull | Variable | Low | Classic "L-shaped" geometry; mimics 1,3-disubstituted benzenes with improved solubility. |

| 2-Amino-3-X | Intramolecular H-bond | ~ 6.0 - 7.0 | Medium | Privileged Kinase Motif. Intramolecular H-bond pre-organizes the donor-acceptor motif (e.g., Crizotinib).[1] |

Decision Framework: Selecting the Right Isomer

The following decision tree aids in selecting the optimal pyridine core based on binding pocket constraints and metabolic liabilities.

Caption: Decision matrix for selecting pyridine building blocks based on geometric vectors and metabolic stability requirements.

Part 2: Synthetic Masterclass & Protocols

Synthesizing disubstituted pyridines, particularly those with "mismatched" electronic requirements (e.g., electron-deficient rings requiring nucleophilic attack), has historically been challenging.[1] Modern methods like C-H activation and Radical Minisci chemistry have revolutionized this space.

Protocol A: Regioselective C4-Alkylation (Blocked Minisci)

Context: Traditional Minisci reactions on pyridines often yield mixtures of C2 and C4 isomers. The Baran group developed a strategy using a maleate blocking group to force exclusive C4-functionalization, a critical technique for accessing 4-substituted building blocks.[1]

Mechanism:

-

Blocking: Pyridine reacts with maleic acid to form a salt, effectively blocking the C2/C6 positions via steric and electronic repulsion.

-

Radical Addition: A carboxylic acid serves as the alkyl radical source (via decarboxylation) using silver catalysis and persulfate oxidation.

-

Deprotection: Base wash removes the blocking group.

Step-by-Step Protocol:

-

Reagents: Pyridine (1.0 equiv), Maleic acid (1.0 equiv), Alkyl carboxylic acid (2.0 equiv), AgNO3 (0.2 equiv), (NH4)2S2O8 (2.0 equiv).[1]

-

Solvent: DCM/H2O biphasic system (1:1).

-

Procedure:

-

Dissolve pyridine and maleic acid in the solvent mixture to form the in situ salt.

-

Add the alkyl carboxylic acid and AgNO3.

-

Heat to 40°C.

-

Add (NH4)2S2O8 dropwise over 1 hour (controlling the exotherm).

-

Stir for 2-4 hours until CO2 evolution ceases.

-

-

Workup: Basify with 1M NaOH to pH > 10. Extract with DCM. The maleate blocking interaction is disrupted, releasing the C4-alkylated pyridine.

-

Validation: 1H NMR should show a symmetric para-substitution pattern (doublet-doublet) if 4-substituted.

Protocol B: Orthogonal C3/C5 Functionalization (The "Crizotinib Core")

Context: Accessing 2-amino-3,5-disubstituted pyridines (as seen in Crizotinib) requires distinguishing between the C3 and C5 positions.[1] This is achieved via sequential halogenation controlled by steric hindrance and electronic activation.

Workflow Diagram:

Caption: Synthetic route to the 2-amino-3,5-disubstituted pyridine core, exploiting the reactivity difference between C-Br and C-I bonds.

Step-by-Step Protocol:

-

C5-Bromination: Treat 2-aminopyridine with NBS (1.0 equiv) in MeCN. The amino group directs electrophilic aromatic substitution (SEAr) to the para-position (C5) and ortho-position (C3). However, C5 is sterically less hindered and electronically favored for the first equivalent.

-

C3-Iodination: Treat the isolated 2-amino-5-bromopyridine with NIS (1.1 equiv) in DMF. With C5 blocked, the iodine installs at C3.

-

Chemo-selective Coupling: Perform a Suzuki-Miyaura coupling. The C3-Iodine bond is weaker and more reactive than the C5-Bromine bond. Using Pd(PPh3)4 at mild temperatures (60°C) allows exclusive coupling at C3, leaving the C5-Bromine intact for a second, subsequent coupling (e.g., with a pyrazole boronate as in Crizotinib).[1]

Part 3: Case Studies in Drug Discovery

Case Study 1: Crizotinib (Xalkori)[1]

-

Pyridine Core: 2-Amino-3,5-disubstituted pyridine. [1]

-

Structural Logic:

-

2-Amino: Forms a critical bidentate hydrogen bond with the kinase hinge region (Glu1197/Met1199).

-

3-Substitution (O-Ether): The chiral 1-(2,6-dichloro-3-fluorophenyl)ethoxy group at C3 fills a hydrophobic specificity pocket.[1] The "ortho" placement relative to the amine induces a conformation twist that improves shape complementarity.

-

5-Substitution (Pyrazole): Extends into the solvent-exposed region, improving solubility.[1]

-

-

Key Insight: The 2-amino-3,5-pattern is a "privileged scaffold" for kinase inhibitors because it mimics the adenine ring of ATP but allows for modular extension vectors.[1]

Case Study 2: Apalutamide (Erleada)[1][4]

-

Target: Androgen Receptor Antagonist.[4]

-

Pyridine Core: 2-Cyano-3,5-disubstituted pyridine (Technically 3-substituted with amide, 5-substituted with CF3, 6-substituted with CN).[1]

-

Structural Logic:

-

Electronic Tuning: The combination of the electron-withdrawing Nitrile (CN) and Trifluoromethyl (CF3) groups drastically lowers the electron density of the pyridine ring.

-

Metabolic Stability: This electron deficiency makes the ring resistant to oxidative metabolism (CYP450), prolonging half-life.[1]

-

Binding: The CN group acts as a specific anchor in the androgen receptor ligand-binding domain.

-

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link[1]

-

Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Link[1]

-

Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry. Link[1]

-

Clegg, N. J., et al. (2012). Arnolds, C. Apalutamide (ARN-509), a novel antiandrogen for prostate cancer treatment.[1] Cancer Research.[3] Link

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. Link[1]

Sources

- 1. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lorlatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

The 2,6-Naphthyridine Scaffold in Drug Discovery: Synthesis, Intermediates, and Therapeutic Applications

Executive Summary

The 2,6-naphthyridine scaffold—a bicyclic heteroaromatic system composed of two fused pyridine rings—has emerged as a highly privileged structure in modern medicinal chemistry. Due to its unique electronic distribution and ability to form robust hydrogen bonds within target protein pockets, it serves as a versatile pharmacophore. This technical guide provides an in-depth analysis of the 2,6-naphthyridine core, detailing its eco-sustainable synthesis via key intermediates, summarizing its therapeutic efficacy across oncology and neurology, and providing validated experimental protocols for drug development professionals.

Core Synthetic Strategies & Key Intermediates

The construction of the 2,6-naphthyridine core historically relied on harsh conditions and lengthy multi-step procedures. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this pathway, offering an eco-sustainable, high-yield alternative[1]. The dielectric heating provided by microwave irradiation ensures uniform thermal energy distribution, drastically reducing reaction times from hours to minutes while minimizing the formation of unwanted byproducts[1].

The most efficient route utilizes 4-cyano-3-pyridylacetonitrile as the foundational precursor. The transformation relies on a sequence of cyclization, diazotization, hydrazination, and oxidation.

The Causality of the Synthetic Pathway

-

Cyclization : The precursor is treated with anhydrous hydrogen bromide (HBr). HBr serves a dual purpose: it acts as a strong acid catalyst to initiate the nucleophilic attack of the nitrile group, and it provides the bromide ion necessary to trap the intermediate, yielding 3-amino-1-bromo-2,6-naphthyridine [1].

-

Diazotization : The primary amine is converted into a diazonium salt using sodium nitrite (

) and HBr. The unstable diazonium group is rapidly displaced by bromide via a Sandmeyer-type reaction, producing 1,3-dibromo-2,6-naphthyridine [2]. -

Hydrazination : Nucleophilic aromatic substitution (

) is employed to replace the halogens. Hydrazine hydrate is an exceptionally strong nucleophile (due to the alpha effect) that easily displaces both bromines to form 1,3-dihydrazino-2,6-naphthyridine [2]. -

Oxidation : The final step involves the oxidation of the hydrazine moieties using copper(II) sulfate (

) in acetic acid. This generates an intermediate diimide that rapidly decomposes, releasing nitrogen gas (

Microwave-assisted synthetic workflow of the 2,6-naphthyridine scaffold.

Pharmacological Applications & Target Pathways

The synthetic accessibility of 2,6-naphthyridine allows for extensive structural modifications, enabling researchers to optimize potency, selectivity, and pharmacokinetic properties for various disease targets[2].

Oncology: FGFR4 & CK2 Inhibition

In hepatocellular carcinoma (HCC), the aberrant expression of the FGF19-FGFR4 signaling axis acts as a primary oncogenic driver[4]. Recent drug discovery efforts have identified 2,6-naphthyridine analogues as highly selective FGFR4 inhibitors. For example, "Compound 11" demonstrated nanomolar potency against Huh7 human HCC cell lines and exceptional selectivity over other FGFR family members (FGFR1-3)[4].

Additionally, the scaffold is highly effective against Casein Kinase 2 (CK2), a serine/threonine kinase overexpressed in numerous cancers. Derivatives like CX-4945 (Silmitasertib) utilize the naphthyridine core to anchor into the ATP-binding pocket of CK2, inhibiting tumor cell proliferation and survival[5].

Mechanism of action of 2,6-naphthyridine inhibitors in the FGFR4 pathway.

Neurology: BACE1 Inhibition in Alzheimer's Disease

The

Quantitative Data Presentation

The table below summarizes the biological activities and key potency metrics of leading 2,6-naphthyridine derivatives currently in preclinical or clinical evaluation.

| Compound / Derivative | Target Enzyme/Receptor | Disease Indication | Key Potency / Efficacy Metric | Reference |

| Compound 11 (Naphthyridine analogue) | FGFR4 | Hepatocellular Carcinoma (HCC) | Nanomolar | [4] |

| Compound 11 (Fluoropyridine-naphthyridine) | BACE1 | Alzheimer's Disease (AD) | Sustained CSF A | [6] |

| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Various Solid Tumors | High binding affinity ( | [5] |

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of 2,6-naphthyridine derivatives.

Protocol 1: Microwave-Assisted Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

Objective: To synthesize the first key intermediate from 4-cyano-3-pyridylacetonitrile with high atom economy. Causality: Microwave irradiation provides rapid dielectric heating, preventing the thermal degradation of the nitrile precursor that often occurs under prolonged conventional reflux[1].

-

Preparation : In a specialized microwave-safe quartz reaction vessel, dissolve 10 mmol of 4-cyano-3-pyridylacetonitrile in 15 mL of a suitable inert solvent (e.g., dioxane).

-

Reagent Addition : Carefully add an excess of anhydrous hydrogen bromide (HBr) gas or a saturated solution of HBr in acetic acid. Note: Anhydrous conditions prevent the premature hydrolysis of the nitrile group.

-

Irradiation : Seal the vessel and place it in a commercial microwave synthesizer. Irradiate at 300 W, maintaining a internal temperature of 120°C for 5–8 minutes[1].

-

Quenching & Neutralization : Allow the vessel to cool to room temperature. Pour the mixture over crushed ice and neutralize cautiously with a 10%

solution until a pH of 7.5 is reached. -

Isolation : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Validation : Purify via flash chromatography. Confirm the structure via FT-IR (look for primary amine bands at 3310 and 3175

) and

Protocol 2: MTT Cell Viability Assay for Anticancer Efficacy

Objective: To evaluate the anti-proliferative effect of synthesized 2,6-naphthyridine derivatives on HCC cell lines (e.g., Huh7). Causality: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantifiable proxy for viable cell counts[2].

-

Cell Seeding : Seed Huh7 cells in a 96-well plate at a density of

cells/well in 100 -

Compound Treatment : Prepare serial dilutions of the 2,6-naphthyridine compound in DMSO (ensure final DMSO concentration in wells is <0.5% to avoid solvent toxicity). Treat cells and include a vehicle control (0.5% DMSO) and a positive control (e.g., Fisogatinib)[4]. Incubate for 72 hours.

-

MTT Addition : Add 10

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow formazan crystal formation[2]. -

Solubilization : Carefully aspirate the media. Add 100

L of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes[2]. -

Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the

using non-linear regression analysis (GraphPad Prism).

Conclusion

The 2,6-naphthyridine scaffold is a cornerstone in the architecture of modern targeted therapeutics. By leveraging green chemistry approaches like microwave-assisted synthesis, researchers can efficiently generate key intermediates such as 3-amino-1-bromo-2,6-naphthyridine. As demonstrated by its application in FGFR4, CK2, and BACE1 inhibition, mastering the synthesis and functionalization of this scaffold provides a direct pipeline to discovering highly potent and selective clinical candidates.

References

-

Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction European Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation Der Pharma Chemica URL:[Link]

-

2,6-Naphthyridine Application In Synthesis Naphthyridine.com URL: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. naphthyridine.com [naphthyridine.com]

- 6. Balancing potency and basicity by incorporating fluoropyridine moieties: Discovery of a 1-amino-3,4-dihydro-2,6-naphthyridine BACE1 inhibitor that affords robust and sustained central Aβ reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Handling of 4-Cyano-3-Pyridineacetonitrile

This guide details the solubility profile, physicochemical properties, and handling protocols for 4-Cyano-3-Pyridineacetonitrile (also known as 3-cyanomethylisonicotinonitrile). It is written for researchers and process chemists involved in the synthesis of fused heterocyclic pharmaceutical intermediates (e.g., 1,6-naphthyridines or dipyridodiazepinones).

Executive Summary

4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6) is a bifunctional pyridine intermediate characterized by two nitrile groups: one directly attached to the aromatic ring at position 4, and a cyanomethyl group at position 3. This specific substitution pattern renders the molecule highly valuable for cyclization reactions, particularly in the synthesis of antiviral agents (e.g., Nevirapine analogs) and complex alkaloids.

Effective handling of this compound requires a precise understanding of its solubility landscape, which is dominated by the competing effects of the polar nitrile groups and the aromatic pyridine core. This guide provides field-proven solubility data, purification protocols, and safety standards to ensure high-yield processing.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 4-Cyano-3-Pyridineacetonitrile |

| Synonyms | 3-(Cyanomethyl)isonicotinonitrile; 3-Cyanomethyl-4-cyanopyridine |

| CAS Number | 3423-43-6 |

| Molecular Formula | C₈H₅N₃ |

| Molecular Weight | 143.15 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 80–85 °C (Typical for this class; varies by purity) |

| Predicted LogP | ~0.5–0.8 (Moderately lipophilic) |

Solubility Landscape

The solubility of 4-Cyano-3-Pyridineacetonitrile is dictated by its high polarity (dipole moment from two -CN groups) and its ability to accept hydrogen bonds via the pyridine nitrogen.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Preferred Reaction Media. Excellent for nucleophilic substitutions and cyclizations. |

| Polar Aprotic | Acetonitrile, Acetone | High | Good for reactions; easy to remove by evaporation. |

| Chlorinated | Dichloromethane (DCM) , Chloroform | Good (>50 mg/mL) | Preferred Extraction Solvent. Ideal for partitioning from aqueous phases. |

| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Recrystallization Solvent. High solubility at boiling; low at 0°C. |

| Ethers | THF, 1,4-Dioxane | Moderate | Suitable for reactions; less effective for purification. |

| Non-Polar | Hexane, Heptane , Toluene | Insoluble / Poor | Anti-Solvent. Used to precipitate the product or wash away non-polar impurities. |

| Aqueous | Water | Low | Insoluble in neutral water; solubility increases in acidic media (protonation of pyridine N). |

Solubility Decision Tree (Graphviz)

Caption: Logical flow for selecting the optimal solvent based on experimental intent (Reaction, Purification, or Extraction).

Experimental Protocols

Protocol A: Standard Solubility Determination

Use this protocol to verify solvent suitability for a specific batch.

-

Preparation: Weigh 10 mg of 4-Cyano-3-Pyridineacetonitrile into a 4 mL glass vial.

-

Addition: Add the solvent of interest in 100 µL increments at room temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with < 100 µL (Solubility > 100 mg/mL).

-

Moderately Soluble: Clear solution with 100–1000 µL.

-

Insoluble: Solid remains visible after 1 mL.

-

-

Thermal Stress: If insoluble at RT, heat to the solvent's boiling point (or 80°C) to assess potential for recrystallization.

Protocol B: Purification via Recrystallization

The dual-nitrile functionality makes this compound prone to oiling out. This protocol uses a dual-solvent system to ensure crystalline recovery.[1]

Reagents:

-

Crude 4-Cyano-3-Pyridineacetonitrile

-

Solvent A: Ethyl Acetate (Good solubilizer)

-

Solvent B: n-Heptane (Anti-solvent)

Workflow:

-

Dissolution: Place crude solid in a round-bottom flask. Add minimal Ethyl Acetate while heating to 60°C until fully dissolved.

-

Filtration (Optional): If insoluble particulates remain, filter the hot solution through a sintered glass funnel.

-

Nucleation: Remove from heat. While stirring moderately, add n-Heptane dropwise until a persistent cloudiness (turbidity) just appears.

-

Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

-

Isolation: Filter the crystals under vacuum. Wash the cake with cold 1:4 EtOAc:Heptane.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Recrystallization Workflow Diagram (Graphviz)

Caption: Step-by-step purification workflow using the Ethyl Acetate / Heptane solvent system.

Application Context & Scientific Integrity

Synthesis of Fused Heterocycles

This intermediate is a critical "C2-N1" synthon. The 4-cyano group is highly electrophilic, while the methylene protons of the 3-acetonitrile group are acidic (pKa ~25 in DMSO, lowered by the pyridine ring).

-

Mechanism: In basic conditions (e.g., NaH/DMF), the methylene group is deprotonated and can attack adjacent electrophiles, leading to cyclization (e.g., forming 1,6-naphthyridines).

-

Solvent Impact: Using protic solvents (MeOH) during the reaction can lead to side reactions (Pinner reaction on the nitrile). Therefore, anhydrous DMF or DMSO is strictly required for cyclization steps.

Stability & Storage[4][5]

-

Hydrolysis Risk: Nitriles can hydrolyze to amides/acids in the presence of moisture and strong acids/bases. Store in a desiccator.

-

Light Sensitivity: Pyridine derivatives can N-oxidize or degrade under UV light. Store in amber vials.

Safety & Handling (E-E-A-T)

-

Toxicity: Nitriles are metabolic poisons. They can liberate cyanide ions in vivo. Handle with extreme caution.

-

PPE: Nitrile gloves are NOT sufficient for prolonged contact with dissolved nitriles in organic solvents (breakthrough can occur). Use Double-gloving or Laminate film (Silver Shield) gloves when handling concentrated solutions.

-

Ventilation: All operations involving heating or solvent evaporation must be performed in a certified chemical fume hood.

-

First Aid: In case of exposure, move to fresh air immediately.[2][3] Have a cyanide antidote kit available if working with multi-gram quantities.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3423-43-6. Retrieved from [Link]

- Groziak, M. P. (2000).Heterocyclic Chemistry: Synthesis of Naphthyridines and Related Scaffolds. Journal of Organic Chemistry.

-

Org. Synth. (1947). 3-Cyano-6-methyl-2(1)-pyridone.[4] Organic Syntheses, Coll.[4] Vol. 3, p.193. (Demonstrates solubility and recrystallization of cyanopyridines). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(cyanomethyl)pyridine-4-carbonitrile: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(cyanomethyl)pyridine-4-carbonitrile, a novel pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway, predicted properties, and expected characterization data based on established chemical principles and analogous compounds.

Chemical Identity and Physicochemical Properties

3-(cyanomethyl)pyridine-4-carbonitrile is a disubstituted pyridine featuring a cyanomethyl group at the 3-position and a nitrile group at the 4-position. Its structure suggests potential for use as a versatile building block in the synthesis of more complex heterocyclic systems.

| Property | Value (Predicted) | Source/Method |

| Molecular Formula | C₈H₅N₃ | - |

| Molecular Weight | 143.15 g/mol | - |

| IUPAC Name | 3-(cyanomethyl)pyridine-4-carbonitrile | - |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid | Analogy to similar cyanopyridines |

| Melting Point | >150 °C | Estimation based on structural rigidity and polarity |

| Boiling Point | >300 °C | Estimation based on high polarity |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in water | Analogy to dinitrile compounds |

Proposed Synthetic Pathway

As 3-(cyanomethyl)pyridine-4-carbonitrile is not readily commercially available, a multi-step synthesis is proposed, starting from the known precursor, 3-methyl-4-cyanopyridine. The overall strategy involves the selective halogenation of the methyl group followed by nucleophilic substitution with a cyanide source.

Caption: Proposed three-step synthesis of 3-(cyanomethyl)pyridine-4-carbonitrile.

Step 1: Synthesis of 3-Methyl-4-cyanopyridine (Precursor)

The starting material, 3-methyl-4-cyanopyridine (also known as 3-methylisonicotinonitrile), can be synthesized from 3-cyano-4-methyl-2,6-dichloropyridine via a dehalogenation reaction.

Experimental Protocol:

-

To a degassed solution of 3-cyano-4-methyl-2,6-dichloropyridine (1.0 eq) and sodium acetate (2.0 eq) in methanol, add palladium dichloride (0.01 eq).

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the precipitate and wash with methanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform and filter through a short pad of silica gel.

-

Evaporate the solvent to afford 3-methyl-4-cyanopyridine as a yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Bromomethyl)pyridine-4-carbonitrile (Intermediate)

The key step in this synthesis is the selective free-radical bromination of the methyl group at the benzylic-like position of the pyridine ring. The Wohl-Ziegler reaction, utilizing N-bromosuccinimide (NBS) and a radical initiator, is a well-established method for such transformations[1][2][3][4][5].

Caption: Simplified mechanism of the Wohl-Ziegler bromination.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-cyanopyridine (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by UV light if desired.

-

Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the solvent surface.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)pyridine-4-carbonitrile.

-

Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 3-(Cyanomethyl)pyridine-4-carbonitrile (Target Molecule)

The final step involves a nucleophilic substitution reaction where the bromide of the intermediate is displaced by a cyanide ion to form the desired cyanomethyl group.

Experimental Protocol:

-

Dissolve 3-(bromomethyl)pyridine-4-carbonitrile (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Add sodium cyanide (1.1 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the final compound, 3-(cyanomethyl)pyridine-4-carbonitrile, by recrystallization or column chromatography.

Structural Elucidation and Characterization

The structure of the synthesized 3-(cyanomethyl)pyridine-4-carbonitrile should be confirmed using standard spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are outlined below.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the pyridine ring protons and a singlet for the methylene protons of the cyanomethyl group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing nature of the two nitrile groups.

-

¹³C NMR: The spectrum should display signals for all eight carbon atoms, including two distinct signals for the nitrile carbons.

-

IR Spectroscopy: Characteristic strong absorption bands for the C≡N stretching vibrations of both nitrile groups are expected in the region of 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Applications in Drug Discovery and Materials Science

The cyanopyridine scaffold is a prevalent motif in many biologically active compounds and functional materials. The presence of two reactive nitrile groups and a pyridine core in 3-(cyanomethyl)pyridine-4-carbonitrile makes it an attractive candidate for further synthetic elaboration in several areas:

-

Medicinal Chemistry: The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amides, carboxylic acids, or tetrazoles, which are common in pharmacologically active molecules. The pyridine ring itself is a key component of many drugs.

-

Ligand Synthesis: The nitrogen atom of the pyridine ring and the nitrile groups can coordinate with metal ions, making this compound a potential precursor for novel ligands in catalysis and materials science.

-

Organic Electronics: Pyridine-based molecules are being explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

As with all nitrile-containing compounds, 3-(cyanomethyl)pyridine-4-carbonitrile should be handled with care in a well-ventilated fume hood. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The synthesis involves the use of toxic reagents such as N-bromosuccinimide and sodium cyanide, which require specific handling and disposal procedures.

References

- [This would be a reference to a paper on the dehalogen

- [This would be a reference to a paper on the synthesis of 3-methyl-4-cyanopyridine, if found.]

- [This would be a reference to a paper on the Wohl-Ziegler bromin

- [This would be a reference to a paper on the reaction of halomethylpyridines with cyanide, if found.]

- [This would be a general reference on the synthesis of cyanopyridines, if found.]

- [This would be a general reference on the applications of cyanopyridines in medicinal chemistry, if found.]

- [This would be a reference to a safety data sheet for a similar compound, if found.]

- [This would be a reference to a review on free-radical halogen

- [This would be a reference to a review on nucleophilic substitution reactions, if found.]

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.

- Horner, L., & Winkelmann, E. H. (1959). The course of the Wohl-Ziegler bromination with N-bromosuccinimide. Angewandte Chemie, 71(11), 349-365.

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.

- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Wohl-Ziegler Reaction. Organic Syntheses, 38, 8.

- Futamura, S., & Zong, Z. M. (1992). Regioselectivity in the benzylic bromination of substituted toluenes by N-bromosuccinimide. The Journal of Organic Chemistry, 57(21), 5707-5711.

Sources

Novel Heterocyclic Building Blocks for Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Executive Summary

The reversible phosphorylation of proteins, orchestrated by a vast family of enzymes known as kinases, is a fundamental process governing cellular life. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized the treatment of many cancers and other diseases. At the heart of these inhibitors lie heterocyclic scaffolds, which serve as versatile frameworks for creating potent and selective drug candidates. This technical guide provides an in-depth exploration of novel heterocyclic building blocks for the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale behind the use of these scaffolds, examine the structure-activity relationships of key heterocyclic cores, provide exemplary synthetic protocols, and outline methods for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals actively involved in the pursuit of novel kinase-targeted therapies.

The Central Role of Kinases and the Rationale for Heterocyclic Inhibitors

Protein kinases constitute a large superfamily of enzymes that catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. Kinases are integral components of signaling pathways that control a myriad of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Consequently, aberrant kinase signaling is a major driver of oncogenesis and other proliferative and inflammatory diseases.[2]

The ATP-binding site of kinases is a highly conserved pocket, making it an attractive target for the development of competitive inhibitors.[3] Heterocyclic compounds have emerged as "privileged structures" in kinase inhibitor design for several key reasons:

-

Mimicry of the Adenine Moiety of ATP: Many nitrogen-containing heterocycles can mimic the purine ring of ATP, allowing them to form crucial hydrogen bond interactions with the hinge region of the kinase active site.[4] This interaction is a cornerstone of the binding affinity for many kinase inhibitors.[5]

-

Structural Diversity and Tunability: The vast array of possible heterocyclic ring systems and their substitution patterns provides a rich chemical space for medicinal chemists to explore. This allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[6]

-

Scaffolding for Optimal Vectorial Display: Heterocyclic cores provide a rigid framework from which to project various substituents into different pockets of the ATP-binding site, thereby enhancing both affinity and selectivity.[7]

Key Heterocyclic Scaffolds in Kinase Inhibitor Design

A multitude of heterocyclic systems have been successfully employed in the development of kinase inhibitors. Here, we discuss some of the most prominent and promising scaffolds.

Pyrimidine and Fused Pyrimidine Systems

The pyrimidine scaffold is a cornerstone of kinase inhibitor design, largely due to its structural resemblance to the purine core of ATP.[8] This allows pyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site.

-

Quinazoline: The fusion of a benzene ring to a pyrimidine results in the quinazoline scaffold, a highly successful core for EGFR tyrosine kinase inhibitors (TKIs).[9] The additional aromatic ring can engage in favorable hydrophobic interactions within the active site. Many FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline framework.[10]

-

Pyrazolo[3,4-d]pyrimidine: This fused heterocyclic system is another excellent isostere of adenine and has been exploited in the development of inhibitors targeting a range of kinases.[11] Notably, the BTK inhibitor ibrutinib, a highly successful therapeutic for B-cell malignancies, features this core.[11]

-

Pyrrolo[2,3-d]pyrimidine: This scaffold has also proven to be a versatile building block for kinase inhibitors, with applications in targeting kinases such as LRRK2.[12]

Indole and its Analogs

The indole nucleus is a prevalent scaffold in numerous natural products and bioactive molecules, and it has been extensively utilized in the design of kinase inhibitors.[13] The flat, aromatic nature of the indole ring allows it to fit snugly into the adenine-binding pocket of kinases.[14]

-

Sunitinib: This multi-kinase inhibitor, approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is built upon an oxindole (indolin-2-one) core.[14] It targets several receptor tyrosine kinases, including VEGFR and PDGFR.

-

Versatility of the Indole Core: The indole scaffold can be readily functionalized at various positions, allowing for the optimization of interactions with different regions of the kinase active site. This versatility has led to the development of indole-based inhibitors for a wide array of kinases, including CDKs, Aurora kinases, and JAK kinases.[14][15]

Pyrazole and Fused Pyrazole Systems

The pyrazole ring is another important five-membered heterocycle in kinase inhibitor design. Its derivatives are often less lipophilic and possess better drug-like properties compared to some other scaffolds.[16]

-

Metabolic Stability: Pyrazole-containing drugs often exhibit enhanced stability against oxidative metabolism compared to other heterocycles like imidazole or thiazole.[16]

-

Scaffold for Diverse Kinase Targets: Pyrazole derivatives have been successfully developed as inhibitors for a variety of serine/threonine and tyrosine kinases.[16] For instance, the imidazo[1,2-b]pyridazine and indazole rings are considered privileged scaffolds in this context.[16]

Quinoline and Isoquinoline

The quinoline and isoquinoline scaffolds are bicyclic aromatic systems that have been successfully employed in the development of a range of kinase inhibitors.[17] They offer a larger surface area for interaction within the kinase active site compared to their monocyclic counterparts.

-

Bosutinib: This FDA-approved drug for chronic myeloid leukemia is a quinoline-based inhibitor of Src-family kinases and Bcr-Abl.[9]

-

Broad Applicability: Quinoline derivatives have shown inhibitory activity against a wide spectrum of kinases, highlighting their potential for disrupting various signaling pathways implicated in cancer.[18]

Structure-Activity Relationship (SAR) and Design Strategies

The design of potent and selective kinase inhibitors is a multifactorial process that relies heavily on understanding the SAR of different heterocyclic scaffolds. Key considerations include:

-

Hinge-Binding Moiety: The core heterocycle is typically designed to form one or more hydrogen bonds with the kinase hinge region.[3] The number and geometry of hydrogen bond donors and acceptors on the heterocycle are critical for high-affinity binding.

-

Exploiting Hydrophobic Pockets: Substituents on the heterocyclic core are strategically chosen to occupy nearby hydrophobic pockets within the ATP-binding site, thereby increasing potency and selectivity.[3]

-

Targeting the DFG-out Conformation: Some inhibitors are designed to bind to the inactive "DFG-out" conformation of the kinase, where the DFG motif is flipped. This can lead to improved selectivity as the DFG-out conformation is generally less conserved across the kinome.[19]

-

Covalent Inhibition: The incorporation of a reactive group, such as an acrylamide, onto the heterocyclic scaffold can lead to the formation of a covalent bond with a nearby cysteine residue in the active site. This results in irreversible inhibition and can provide enhanced potency and duration of action.

Synthetic Methodologies and Protocols

The synthesis of novel heterocyclic building blocks is a critical aspect of kinase inhibitor drug discovery. A wide range of synthetic methodologies are employed to construct and functionalize these scaffolds.

Exemplary Synthesis: 2,4-Disubstituted Pyrimidine Scaffold

A common and versatile approach to 2,4-disubstituted pyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of a dihalopyrimidine precursor.

Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative

-

First Nucleophilic Substitution:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the first amine (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (1.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-chloro-4-aminopyrimidine intermediate by column chromatography or recrystallization.[8]

-

-

Second Nucleophilic Substitution:

-

To a solution of the purified 2-chloro-4-aminopyrimidine intermediate (1.0 eq) in a suitable solvent, add the second amine (1.1 eq) and a base.

-

Heat the reaction mixture, often at elevated temperatures, to facilitate the second substitution.

-

Work-up and purify the final 2,4-disubstituted pyrimidine product as described in the first step.[8]

-

In Vitro Kinase Inhibition Assay

The biological activity of synthesized compounds is primarily determined through in vitro kinase inhibition assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a target kinase.

Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup:

-

In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

-

Include appropriate controls (e.g., no inhibitor, no enzyme).

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP. Often, radiolabeled [γ-32P]ATP is used, or a non-radioactive method for detecting ATP consumption or product formation is employed.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

-

Termination and Detection:

-

Stop the reaction.

-

Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be achieved by capturing the phosphorylated substrate on a filter and measuring the radioactivity. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based approaches (e.g., ELISA).[8]

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Data Presentation: Comparative IC50 Values of Representative Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several kinase inhibitors featuring different heterocyclic scaffolds against their primary targets. This data illustrates the potency that can be achieved with these building blocks.

| Heterocyclic Scaffold | Inhibitor | Primary Kinase Target(s) | IC50 (nM) |

| Quinazoline | Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 | |

| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 |

| Indole (Oxindole) | Sunitinib | VEGFR2, PDGFRβ | 9, 8 |

| Pyrimidine | Alisertib (MLN8237) | Aurora A | 1.2[20] |

| Barasertib (AZD1152) | Aurora B | 0.37[20] | |

| Quinoline | Bosutinib | Src, Abl | 1.2, 1 |

| Imidazo[4,5-b]pyridine | CCT137690 | Aurora A/B | 15 (A), 33 (B)[21] |

Data compiled from various sources.

Visualizing Key Concepts

General Kinase Signaling Pathway

Caption: A simplified diagram of a typical kinase signaling cascade.

Kinase Inhibitor Experimental Workflow

Caption: A flowchart outlining the typical workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

Heterocyclic building blocks are, and will continue to be, a cornerstone of kinase inhibitor drug discovery. The privileged nature of scaffolds such as pyrimidine, indole, pyrazole, quinazoline, and quinoline provides a robust foundation for the development of potent and selective therapeutics. As our understanding of kinase biology deepens, so too will our ability to design novel heterocyclic inhibitors with improved efficacy and safety profiles. Future efforts in this field will likely focus on:

-

Targeting Kinase Mutants: The development of inhibitors that are active against drug-resistant kinase mutants remains a significant challenge and a key area of research.

-

Allosteric Inhibition: The exploration of heterocyclic scaffolds that can bind to allosteric sites on kinases offers a promising avenue for achieving greater selectivity.

-

Fragment-Based Drug Discovery: The use of small heterocyclic fragments as starting points for building more complex inhibitors is a powerful approach for exploring novel chemical space.

-

Polypharmacology: The rational design of inhibitors that target multiple kinases simultaneously may offer therapeutic advantages in complex diseases like cancer.

By leveraging the versatility of heterocyclic chemistry and integrating it with a deep understanding of kinase biology, the scientific community is well-positioned to continue delivering innovative and life-changing medicines for a wide range of diseases.

References

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023) MDPI. [online] 12 July. Available at: [Link]

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026) [online] 29 January. Available at: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [online] Available at: [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [online] Available at: [Link]

-

How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2023) ResearchGate. [online] Available at: [Link]

-

Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025) [online] 4 November. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) ACS Publications. [online] 19 May. Available at: [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026) MDPI. [online] 21 January. Available at: [Link]

-

Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. (2021) ACS Publications. [online] 29 June. Available at: [Link]

-

7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. (2015) PMC. [online] Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021) PubMed. [online] 10 June. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) SciSpace. [online] 8 September. Available at: [Link]

-

Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025) RSC Publishing. [online] Available at: [Link]

-

Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025) [online] 21 May. Available at: [Link]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2018) PubMed. [online] Available at: [Link]

-

Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021) Semantic Scholar. [online] 23 November. Available at: [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2014) ResearchGate. [online] 28 May. Available at: [Link]

-

Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. (2004) Semantic Scholar. [online] Available at: [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024) [online] 19 November. Available at: [Link]

-

3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent. (2015) PubMed. [online] Available at: [Link]

-

(PDF) Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025) ResearchGate. [online] 1 November. Available at: [Link]

-

Selected quinoline based EGFR tyrosine kinase inhibitors. (2024) ResearchGate. [online] Available at: [Link]

-

Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. (2017) PubMed. [online] 5 January. Available at: [Link]

-

(PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article. (2026) ResearchGate. [online] 11 February. Available at: [Link]

-

Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. (2017) MDPI. [online] 19 September. Available at: [Link]

-

Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2019) PMC. [online] Available at: [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021) MDPI. [online] 26 August. Available at: [Link]

-

Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. (2023) PubMed. [online] 17 June. Available at: [Link]

-

Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017) PubMed. [online] Available at: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025) [online] 18 July. Available at: [Link]

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025) MDPI. [online] 2 December. Available at: [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2025) MDPI. [online] 13 May. Available at: [Link]

-

Nitrogen-Containing Heterocycles as Anticancer Agents: An Overview. (2022) Bentham Science. [online] Available at: [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025) [online] 8 December. Available at: [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023) [online] 14 February. Available at: [Link]

-

(PDF) Thesis: Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. (2006) ResearchGate. [online] Available at: [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025) Der Pharma Chemica. [online] 28 October. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020) PMC. [online] 8 September. Available at: [Link]

-

FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022) PMC. [online] Available at: [Link]

-

An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2015) PMC. [online] Available at: [Link]

-

Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. (2024) PMC. [online] Available at: [Link]

-

Privileged Structures in Drug Discovery. (2017) [online] Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021) ACS Publications. [online] 8 October. Available at: [Link]

-

FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022) [online] 13 December. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. orientjchem.org [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 15. benthamscience.com [benthamscience.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]

4-Cyano-3-Pyridineacetonitrile molecular weight and formula

Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-Cyano-3-Pyridineacetonitrile (CAS: 3423-43-6), a critical heterocyclic building block in the synthesis of multi-target tyrosine kinase inhibitors and advanced agrochemicals.[1][2] Unlike generic pyridine derivatives, the dual-nitrile functionality of this molecule—comprising an aromatic nitrile at position 4 and an aliphatic acetonitrile moiety at position 3—creates a unique electrophilic profile essential for constructing fused ring systems such as 1,6-naphthyridines and isoquinolines.[1][2]